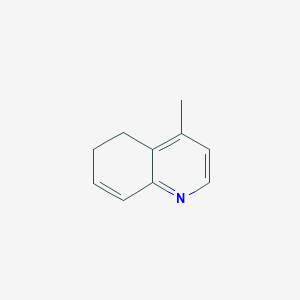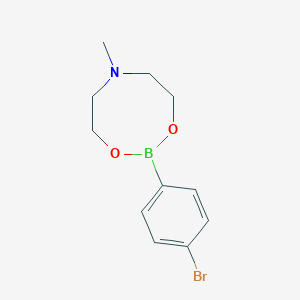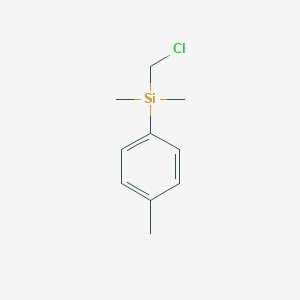
(Chloromethyl)(dimethyl)(4-methylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(dimethyl)(4-methylphenyl)silane, also known as CMDMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CMDMPS is a silane compound that is widely used in organic synthesis, catalysis, and material science.
Mechanism Of Action
The mechanism of action of (Chloromethyl)(dimethyl)(4-methylphenyl)silane is complex and varies depending on the application. In organic synthesis, (Chloromethyl)(dimethyl)(4-methylphenyl)silane acts as a nucleophile, attacking electrophilic sites on the substrate, leading to the formation of new bonds. In catalysis, (Chloromethyl)(dimethyl)(4-methylphenyl)silane acts as a ligand, coordinating with transition metals to form stable complexes that can catalyze various reactions. In material science, (Chloromethyl)(dimethyl)(4-methylphenyl)silane acts as a precursor, undergoing various reactions, including pyrolysis and oxidation, to form silicon-based materials.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of (Chloromethyl)(dimethyl)(4-methylphenyl)silane. However, studies have shown that (Chloromethyl)(dimethyl)(4-methylphenyl)silane can cause irritation and damage to the skin and eyes. Additionally, (Chloromethyl)(dimethyl)(4-methylphenyl)silane is highly flammable and can cause respiratory irritation if inhaled.
Advantages And Limitations For Lab Experiments
(Chloromethyl)(dimethyl)(4-methylphenyl)silane has several advantages in lab experiments, including its high reactivity, selectivity, and versatility. However, (Chloromethyl)(dimethyl)(4-methylphenyl)silane is also highly reactive and requires careful handling to avoid potential hazards. Furthermore, the synthesis of (Chloromethyl)(dimethyl)(4-methylphenyl)silane can be challenging, requiring specialized equipment and expertise.
Future Directions
For research include the use of (Chloromethyl)(dimethyl)(4-methylphenyl)silane in the synthesis of new materials, including silicon-based nanomaterials and hybrid materials. Additionally, further research is needed to explore the potential of (Chloromethyl)(dimethyl)(4-methylphenyl)silane in catalysis, including the development of new catalysts and the optimization of existing ones. Finally, there is a need for further research on the biochemical and physiological effects of (Chloromethyl)(dimethyl)(4-methylphenyl)silane to ensure safe handling and use.
Synthesis Methods
(Chloromethyl)(dimethyl)(4-methylphenyl)silane can be synthesized through various methods, including the reaction of chloromethyl dimethyl ether with 4-methylphenyl magnesium bromide followed by treatment with silicon tetrachloride. Another method involves the reaction of chloromethyl dimethyl ether with 4-methylphenyl lithium followed by treatment with silicon tetrachloride. The synthesis of (Chloromethyl)(dimethyl)(4-methylphenyl)silane requires careful handling due to its reactive nature and potential hazards.
Scientific Research Applications
(Chloromethyl)(dimethyl)(4-methylphenyl)silane has been extensively used in scientific research due to its unique properties and potential applications. It is widely used in organic synthesis as a reagent for the preparation of various compounds, including heterocyclic compounds, amino acids, and peptides. (Chloromethyl)(dimethyl)(4-methylphenyl)silane is also used in catalysis as a ligand for transition metals, such as palladium and platinum. Furthermore, (Chloromethyl)(dimethyl)(4-methylphenyl)silane has potential applications in material science as a precursor for the synthesis of silicon-based materials, including silicon carbide and silicon nitride.
properties
CAS RN |
1833-32-5 |
|---|---|
Product Name |
(Chloromethyl)(dimethyl)(4-methylphenyl)silane |
Molecular Formula |
C10H15ClSi |
Molecular Weight |
198.76 g/mol |
IUPAC Name |
chloromethyl-dimethyl-(4-methylphenyl)silane |
InChI |
InChI=1S/C10H15ClSi/c1-9-4-6-10(7-5-9)12(2,3)8-11/h4-7H,8H2,1-3H3 |
InChI Key |
OCERXZWFJLUJQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C)(C)CCl |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



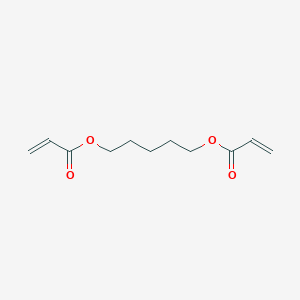
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
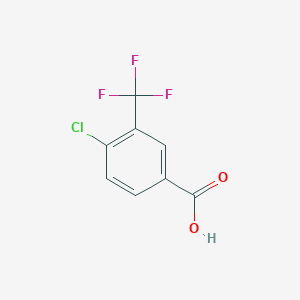
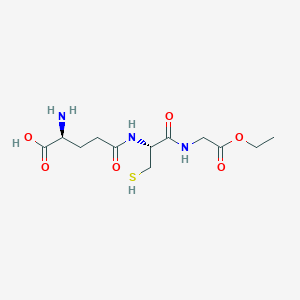
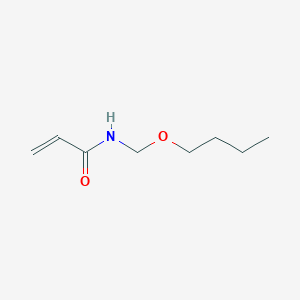
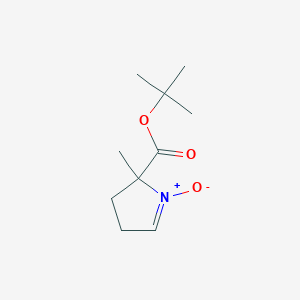
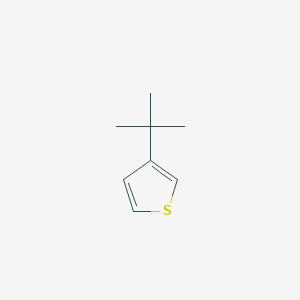
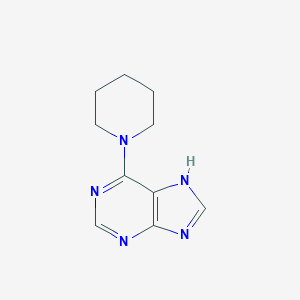
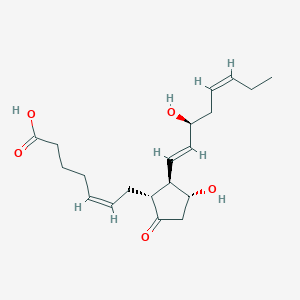
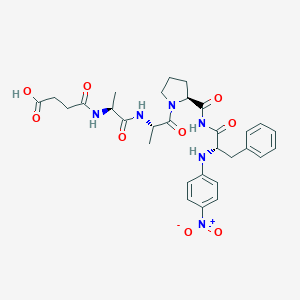
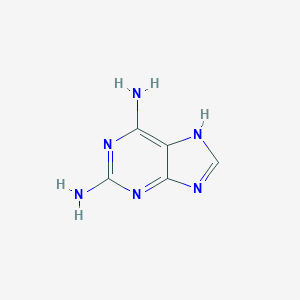
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
